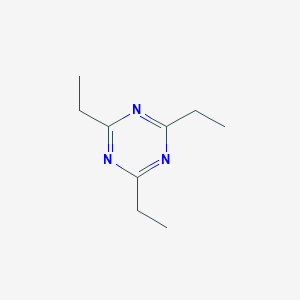
2,4,6-Triethyltriazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triethyltriazine, also known as TETA, is a heterocyclic organic compound that belongs to the triazine family. TETA is widely used in various fields, including chemical synthesis, agriculture, and biomedical research, due to its unique chemical properties and versatile applications.
作用機序
2,4,6-Triethyltriazine exerts its biological effects through its ability to chelate metal ions, particularly copper and iron. By binding to metal ions, 2,4,6-Triethyltriazine can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative damage. 2,4,6-Triethyltriazine can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to further reduce oxidative stress.
生化学的および生理学的効果
2,4,6-Triethyltriazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Triethyltriazine can protect cells from oxidative damage induced by hydrogen peroxide, paraquat, and other oxidants. In vivo studies have shown that 2,4,6-Triethyltriazine can protect against radiation-induced damage, reduce inflammation, and improve cognitive function in animal models.
実験室実験の利点と制限
2,4,6-Triethyltriazine has several advantages as a research tool, including its low toxicity, high stability, and ability to chelate metal ions selectively. However, 2,4,6-Triethyltriazine also has some limitations, such as its poor solubility in water and its potential to interfere with certain assays that rely on metal ions.
将来の方向性
There are several potential future directions for research on 2,4,6-Triethyltriazine. One area of interest is the development of 2,4,6-Triethyltriazine-based radioprotective agents for use in cancer treatment and radiation therapy. Another area of interest is the use of 2,4,6-Triethyltriazine as a chelating agent for the treatment of metal poisoning and neurodegenerative diseases. Additionally, 2,4,6-Triethyltriazine may have potential applications in the development of new materials, such as metal-organic frameworks and nanomaterials.
合成法
2,4,6-Triethyltriazine can be synthesized through a variety of methods, including the reaction of cyanuric chloride with ethylamine, the reaction of cyanuric acid with ethanolamine, and the reaction of cyanuric acid with triethylamine. Among these methods, the reaction of cyanuric chloride with ethylamine is the most commonly used method to produce 2,4,6-Triethyltriazine.
科学的研究の応用
2,4,6-Triethyltriazine has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, 2,4,6-Triethyltriazine is used as a ligand in coordination chemistry, as a stabilizer in plastics, and as a crosslinking agent in rubber. In agriculture, 2,4,6-Triethyltriazine is used as a pesticide to control pests and diseases. In biomedical research, 2,4,6-Triethyltriazine is used as a chelating agent for heavy metal detoxification and as a radioprotectant to reduce radiation-induced damage.
特性
CAS番号 |
1009-74-1 |
|---|---|
製品名 |
2,4,6-Triethyltriazine |
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC名 |
2,4,6-triethyl-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 |
InChIキー |
GIIYEYPYVJAMBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC(=N1)CC)CC |
正規SMILES |
CCC1=NC(=NC(=N1)CC)CC |
その他のCAS番号 |
1009-74-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



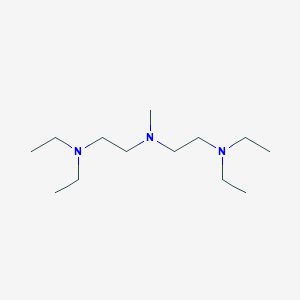
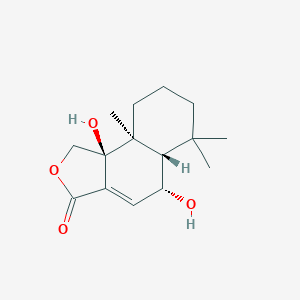
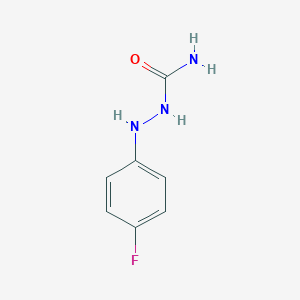
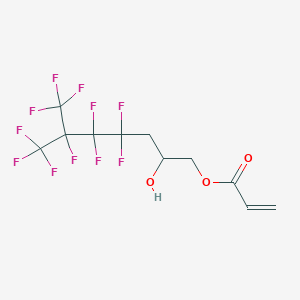
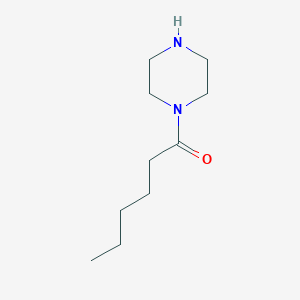
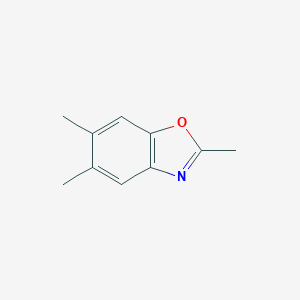
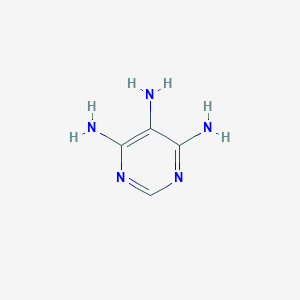
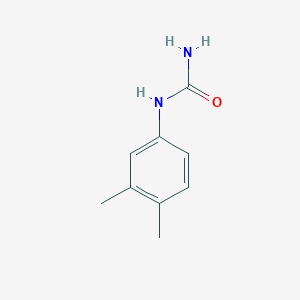
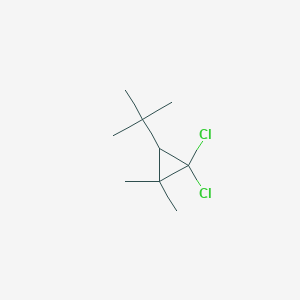
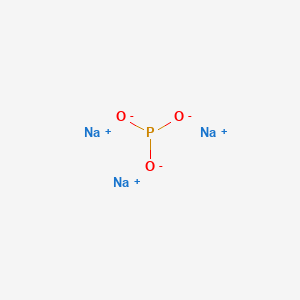
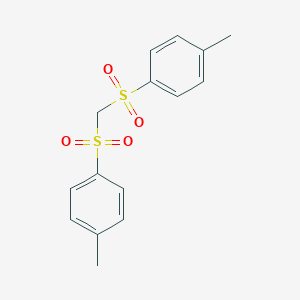
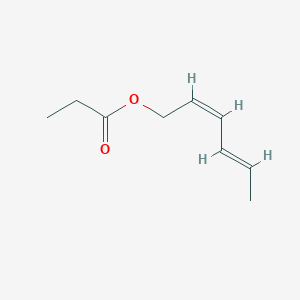
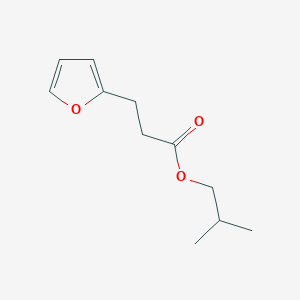
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)